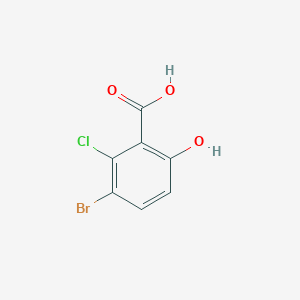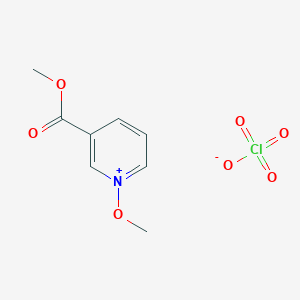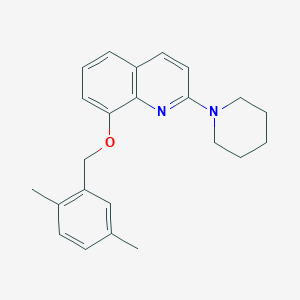
3-(1H-imidazol-2-yl)aniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-imidazol-2-yl)aniline dihydrochloride is a chemical compound with the molecular formula C9H11Cl2N3. It has a molecular weight of 232.11 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3.2ClH/c10-8-3-1-2-7(6-8)9-11-4-5-12-9;;/h1-6H,10H2,(H,11,12);2*1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 232.11 .Applications De Recherche Scientifique
Chiral Pincer Complex Synthesis : Chiral 3-(2′-imidazolinyl)anilines, which are structurally related to 3-(1H-imidazol-2-yl)aniline dihydrochloride, have been used in synthesizing unsymmetrical chiral PCN pincer palladium(II) and nickel(II) complexes. These complexes are obtained via aryl C–H bond activation and are characterized for their molecular structures and potential catalytic applications (Yang, Liu, Gong, & Song, 2011).
Nitration of Aromatic Compounds : 3-Methyl-1-sulfonic acid imidazolium nitrate, a reagent related to the compound , has been used for the efficient nitration of aromatic compounds, including aniline derivatives. This process involves in situ generation of nitrogen dioxide as a radical on aromatic compounds to yield nitroarenes (Zolfigol et al., 2012).
Fluorescent Chemosensor Development : Derivatives of 2-(2-Aminophenyl)-1H-benzimidazole, structurally similar to this compound, have been synthesized as chemosensors. These sensors show high selectivity and sensitivity towards aluminum ions in aqueous solutions and have been applied in imaging intracellular aluminum ions in living cells (Shree, Sivaraman, Siva, & Chellappa, 2019).
Oligonucleotide Synthesis : In the field of nucleic acid chemistry, related compounds have been used as activating agents in the synthesis of oligonucleotides from nucleoside reagents containing unprotected amino groups. This approach aids in the synthesis of oligonucleotide analogs sensitive to conventional deblocking steps (Gryaznov & Letsinger, 1992).
Ruthenium(II) Complexes for C-N Bond Formation : Imidazol-2-ylidene, a functional group in the compound of interest, has been used in developing ruthenium(II) complexes for C-N bond formation. These complexes have shown high efficiency for this type of reaction under solvent-free conditions (Donthireddy, Illam, & Rit, 2020).
Transition Metal Complexes with Imidazolin-2-iminato Ligands : Imidazolin-2-imines, closely related to this compound, have been used in forming strong metal-nitrogen bonds in lanthanide and actinide complexes. These complexes have applications in homogeneous catalysts for olefin polymerization and alkyne metathesis (Wu & Tamm, 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, or spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
The primary target of 3-(1H-imidazol-2-yl)aniline dihydrochloride is the C522 residue of p97 . This protein plays a crucial role in various cellular processes, including protein degradation and cell cycle regulation .
Mode of Action
The compound interacts with its target by acting as a covalent inhibitor . It binds to the C522 residue of p97, leading to changes in the protein’s function . The compound retains selectivity among the complicated whole proteome .
Biochemical Pathways
Given its target, it’s likely that it impacts pathways related to protein degradation and cell cycle regulation .
Result of Action
The compound’s action leads to apoptosis in certain cell types . Morphological changes such as pycnosis, membrane blebbing, and cell budding, which are clear characteristics of apoptosis, have been observed .
Propriétés
IUPAC Name |
3-(1H-imidazol-2-yl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.2ClH/c10-8-3-1-2-7(6-8)9-11-4-5-12-9;;/h1-6H,10H2,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENSRULSKQVWTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=CN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258650-47-3 |
Source


|
| Record name | 3-(1H-imidazol-2-yl)aniline dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-2-cyano-N-(furan-2-ylmethyl)-3-[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2757956.png)
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2757959.png)

![7-[(4-chlorophenyl)methyl]-3-methyl-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2757962.png)


![Furan-2-yl-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2757967.png)

![1-(3-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2757971.png)
![6-Cyclopentyl-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2757972.png)
